The Structural Elucidation of 6-Chloro-6-deoxygalactose: A Technical Overview
The Structural Elucidation of 6-Chloro-6-deoxygalactose: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the known physicochemical data for 6-chloro-6-deoxygalactose is presented in Table 1. This information is crucial for its identification and characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₅ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 198.60 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 18465-32-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 473.4°C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.553 g/cm³ | --INVALID-LINK-- |
| Flash Point | 240.1°C | --INVALID-LINK-- |
| Refractive Index | 1.552 | --INVALID-LINK-- |
Biological Significance
6-Chloro-6-deoxy-D-galactose has been identified as a component of the cell wall of Mycobacterium tuberculosis.[1] This finding suggests its potential role in the biology and pathogenesis of this bacterium, making its structural and functional characterization a subject of interest in drug development and microbiology.
Structure Elucidation Workflow
The definitive determination of the structure of a novel or modified carbohydrate like 6-chloro-6-deoxygalactose follows a logical workflow. This process integrates data from various analytical techniques to build a comprehensive structural picture.
Caption: A generalized workflow for the structure elucidation of a carbohydrate.
Experimental Protocols for Structural Characterization
While specific data for 6-chloro-6-deoxygalactose is scarce, the following sections detail the standard experimental protocols that would be employed for its structural elucidation.
Synthesis and Purification
The synthesis of 6-chloro-6-deoxygalactose typically involves the selective chlorination of a protected galactose derivative, followed by deprotection.
Illustrative Synthesis Pathway:
Caption: A representative synthetic route to 6-chloro-6-deoxygalactose.
Purification Protocol:
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Reaction Quenching: The reaction mixture is typically quenched with a suitable reagent (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts.
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Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
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Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
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Chromatography: The crude product is purified by column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure compound.
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Purity Assessment: The purity of the final product is assessed by thin-layer chromatography (TLC) and melting point determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
Expected NMR Data: Although specific shifts are not available, general expectations for the NMR spectra of 6-chloro-6-deoxygalactose are outlined in Table 2.
| Nucleus | Expected Chemical Shift Range (ppm) | Key Information |
| ¹H (Protons) | ||
| Anomeric (H-1) | 4.5 - 5.5 | Indicates α or β configuration based on coupling constants. |
| Ring Protons (H-2 to H-5) | 3.0 - 4.5 | Complex overlapping signals, resolved using 2D NMR. |
| Methylene (H-6a, H-6b) | 3.5 - 4.0 | Shifted downfield due to the electron-withdrawing chlorine atom. |
| ¹³C (Carbons) | ||
| Anomeric (C-1) | 90 - 105 | Characteristic chemical shift for the anomeric carbon. |
| Ring Carbons (C-2 to C-5) | 60 - 80 | Provides information on the carbon skeleton. |
| Methylene (C-6) | 40 - 50 | Significantly shifted upfield compared to the hydroxymethylene carbon in galactose (~62 ppm) due to the heavy atom effect of chlorine. |
Experimental Protocol for NMR Analysis:
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Sample Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.
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Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). These would include:
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1D ¹H NMR: To observe all proton signals and their multiplicities.
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1D ¹³C NMR: To observe all carbon signals.
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2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system, crucial for tracing the connectivity of the sugar ring protons.
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2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
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2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in confirming the overall structure and the position of the chlorine atom.
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Data Analysis: The collected spectra are processed and analyzed to assign all chemical shifts and coupling constants, leading to the confirmation of the covalent structure and stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structure elucidation.
Expected Mass Spectrometric Data:
| Ionization Mode | Expected m/z | Interpretation |
| High-Resolution MS (HRMS) | [M+H]⁺ or [M+Na]⁺ | Provides the exact mass, allowing for the unambiguous determination of the molecular formula (C₆H₁₁ClO₅). |
| Tandem MS (MS/MS) | Fragment ions | Fragmentation would likely involve the loss of water (H₂O), hydrochloric acid (HCl), and various sugar ring fragments. The specific fragmentation pattern would provide further structural confirmation. |
Experimental Protocol for Mass Spectrometry:
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Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
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Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
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Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined using a high-resolution mass analyzer (e.g., TOF, Orbitrap).
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Fragmentation Analysis (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is then analyzed to deduce structural features.
X-ray Crystallography
For crystalline compounds, X-ray crystallography provides the most definitive three-dimensional structural information, including absolute stereochemistry.
Experimental Protocol for X-ray Crystallography:
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Crystallization: Single crystals of suitable quality are grown from a solution of the purified compound by slow evaporation of the solvent or by vapor diffusion.
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Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
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Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions, yielding a detailed 3D model of the molecule.
